N-Acetylhexosamine
Overview
Description
N-acetylhexosamine is a N-acyl-hexosamine.
N-Acetylmannosamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-Acetylglucosamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Mechanism of Action
Target of Action
The primary target of 2-Acetamido-2-Deoxy-Hexose, also known as N-Acetylhexosamine, is the penicillin-binding protein (PBP2a) of Staphylococcus aureus . This protein plays a crucial role in bacterial cell wall synthesis, making it a key target for antibacterial agents .
Mode of Action
This compound interacts with its target, PBP2a, through hydrogen bond interactions . Specifically, it forms bonds with serine 49 and threonine 413 at distances of 2.2 Å and 3.4 Å, respectively . This interaction inhibits the function of PBP2a, thereby disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
This compound is involved in the glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of the GAGs contain derivatives of glucosamine or galactosamine .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate good oral bioavailability . The absorption parameters such as water solubility, CaCO2 permeability capacity, intestinal absorption, and skin permeability were recorded at -1.214 log mol/L, -0.217 log papp in 10^-6 cm/s, 26.824%, and -3.137 log kp, respectively .
Result of Action
The inhibitory action of this compound against PBP2a results in a potent antibacterial effect against Staphylococcus aureus . By disrupting the function of PBP2a, this compound inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, N-Deacetylation of 2-acetamido-2-deoxy-hexose residues is accomplished in liquid ammonia containing calcium . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment.
Biochemical Analysis
Biochemical Properties
N-Acetylhexosamine plays a crucial role in biochemical reactions. It interacts with enzymes such as this compound 1-kinase and this compound 1-dehydrogenase . These enzymes catalyze the direct addition of a phosphate from adenosine 5’-triphosphate (ATP) to the anomeric position of this compound .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is a critical metabolite controlling the production of Asn (N)-linked-glycans in mammalian cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the lacto-N-biose I/galacto-N-biose degradation pathway in the probiotic bacterium Bifidobacterium longum .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the hexosamine biosynthesis pathway (HBP), which utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) .
Properties
IUPAC Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859634 | |
Record name | 2-Acetamido-2-deoxyhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320732 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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